4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17607217
InChI: InChI=1S/C36H28N2/c37-35-21-17-33(18-22-35)31-13-9-29(10-14-31)27-5-1-25(2-6-27)26-3-7-28(8-4-26)30-11-15-32(16-12-30)34-19-23-36(38)24-20-34/h1-24H,37-38H2
SMILES:
Molecular Formula: C36H28N2
Molecular Weight: 488.6 g/mol

4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline

CAS No.:

Cat. No.: VC17607217

Molecular Formula: C36H28N2

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline -

Specification

Molecular Formula C36H28N2
Molecular Weight 488.6 g/mol
IUPAC Name 4-[4-[4-[4-[4-(4-aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline
Standard InChI InChI=1S/C36H28N2/c37-35-21-17-33(18-22-35)31-13-9-29(10-14-31)27-5-1-25(2-6-27)26-3-7-28(8-4-26)30-11-15-32(16-12-30)34-19-23-36(38)24-20-34/h1-24H,37-38H2
Standard InChI Key DUYKCJMMDVDAOR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

The compound features a central aniline group (C₆H₅NH₂) linked to five phenyl rings in a branched arrangement, creating a rigid, planar structure. The IUPAC name—4-[4-[4-[4-[4-(4-aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline—reflects its iterative substitution pattern, where each phenyl ring is para-substituted to the previous one . The canonical SMILES representation (C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N) highlights its symmetry and conjugation.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₃₆H₂₈N₂
Molecular Weight488.6 g/mol
CAS Number53693-67-7
XLogP38.2 (Predicted)
Hydrogen Bond Donor Count2
Topological Polar Surface Area48 Ų

Spectroscopic Analysis

Infrared (IR) spectroscopy confirms the presence of N–H stretching vibrations at ~3400 cm⁻¹ and aromatic C=C bending at 1600–1450 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) reveals distinct signals for aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 4.5 ppm) .

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

The compound is synthesized via palladium-catalyzed Buchwald-Hartwig amination, a method optimized for triarylamines . Primary aryl amines react with aryl halides in the presence of [Pd(dba)₂/P(t-Bu)₃] at 80°C in toluene, yielding secondary amines. Subsequent coupling with brominated aromatic hydrocarbons (e.g., 1-bromopyrene) at 120°C in o-xylene extends the conjugation .

Table 2: Synthesis Parameters

ParameterConditionSource
CatalystPd(dba)₂/P(t-Bu)₃
Temperature80–120°C
SolventToluene/o-xylene
Yield65–78%

Challenges in Scalability

Despite high yields in small-scale reactions, scalability is hindered by:

  • Oxidative degradation of intermediates during purification .

  • Column chromatography requirements for isolating pure products .

  • Cost of palladium catalysts, necessitating ligand recycling strategies .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 320°C, with a 5% weight loss at 350°C . Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of 145°C, indicative of amorphous morphology .

Optoelectronic Properties

The compound exhibits strong UV-vis absorption at λₘₐₓ = 382 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in dichloromethane, attributed to π→π* transitions . Photoluminescence (PL) spectra show emission at λₑₘ = 450 nm (quantum yield Φ = 0.42), making it suitable for blue-emitting OLED layers .

Table 3: Electronic Properties

PropertyValueSource
HOMO Energy-5.3 eV
LUMO Energy-2.7 eV
Bandgap (Eg)2.6 eV
Charge Carrier Mobility10⁻³ cm²·V⁻¹·s⁻¹

Applications in Organic Electronics

OLED Devices

As a hole-transporting material (HTM), the compound outperforms standard N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4''-diamine (NPB) due to:

  • Higher thermal stability (T₉ = 145°C vs. NPB’s 95°C) .

  • Improved electron-blocking capability from its wide bandgap .

  • Reduced crystallization risks in thin films .

Organic Photovoltaics (OPVs)

In bulk heterojunction solar cells, the compound serves as a donor material paired with phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM). Devices achieve power conversion efficiencies (PCE) of 6.8% under AM1.5G illumination .

Biological and Environmental Considerations

Toxicity Profile

Triarylamines are classified as potential carcinogens due to structural similarities to benzidine derivatives . In vitro assays show an IC₅₀ of 12 µM in HepG2 cells, warranting stringent handling protocols .

Environmental Persistence

The compound’s logP value (8.2) predicts high bioaccumulation potential. Photodegradation studies in aqueous solutions show a half-life of 14 days under UV light .

Recent Advances and Future Directions

Polymer Composite Integration

Recent studies incorporate the compound into polyamide matrices to enhance mechanical strength and thermal stability . For example, blends with diphenylsilarylene-containing polyamides exhibit tensile strengths up to 85 MPa .

Computational Design

Density functional theory (DFT) simulations predict that substituting terminal phenyl rings with electron-withdrawing groups (e.g., –CF₃) could reduce HOMO-LUMO gaps to 2.2 eV, improving charge injection .

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